AMP pnp
Overview
Description
AMP-PNP (Adenylyl-imidodiphosphate) is a non-hydrolysable analogue of ATP . It inhibits fast axonal transport and facilitates the interaction between membranous organelles and microtubules . It is also used as a competitive inhibitor of most ATP-dependent systems .
Synthesis Analysis
The synthesis of AMP-PNP involves complex biochemical processes. It has been used in the preparation of nucleotide solutions, two-motor fluorescence assay, preparation of flow-cells with kinesin, and cascade binding assays . It is a good substrate for enzymes hydrolyzing between the α- and β-phosphorus atom, yet is resistant to enzymes cleaving between the β- and γ-phosphorus atom .Molecular Structure Analysis
The molecular structure of AMP-PNP has been studied using various techniques such as crystallography . These studies have revealed details of conformational changes that provide insights into the mechanism of action of AMP-PNP.Chemical Reactions Analysis
AMP-PNP participates in various chemical reactions. For instance, it has been shown to affect the dynamical properties of monomer and polymerized actin . It also plays a role in the ATPase activity of certain proteins .Physical And Chemical Properties Analysis
AMP-PNP has unique physical and chemical properties. It is known to affect the internal rigidity of actin systems, showing longer rotational correlation time and increased thermal transition temperature .Scientific Research Applications
Scientific Research Applications of AMP-PNP
Transcriptional Regulation and RNA Polymerase II
- AMP-PNP (5'-adenylyl imidodiphosphate) has been identified as a significant inhibitor in the transcription of specific genes by RNA polymerase II in whole cell extracts. This inhibition applies to promoters initiating transcripts with different nucleotides (A, G, or U) and indicates that AMP-PNP acts primarily at the transcription initiation level. However, AMP-PNP can be used for elongation by RNA polymerase II in specific conditions, indicating its role in transcription regulation (Bunick, Zandomeni, Ackerman, & Weinmann, 1982).
Mitochondrial ATPase Activity
- AMP-PNP acts as a potent competitive inhibitor of mitochondrial ATPase activity, affecting both the soluble oligomycin-insensitive ATPase and the bound oligomycin-sensitive ATPase. It significantly impacts mitochondrial ATP-dependent reactions, showcasing its potential as a tool to study mitochondrial function and ATPase activities (Melnick, de Sousa, Magiure, & Packer, 1975).
Study of Molecular Motors and Chromosome Movements
- AMP-PNP has been utilized to compare the relative sensitivities of motors for mitotic chromosome movements and saltatory motion. By microinjecting AMP-PNP into cells, it was possible to analyze its effect on spindle elongation, saltatory motion, and chromosome movement, providing insights into the mechanisms of these cellular processes (Lee, 1989).
Intracellular Vesicle Transport and Axoplasm Research
- Research using axoplasm from the squid giant axon has shown that AMP-PNP can inhibit vesicle transport and facilitate the attachment of transported vesicles to microtubules. This suggests a unique role of AMP-PNP in stabilizing the motility complex in intracellular transport mechanisms (Lasek & Brady, 1985).
Role in mRNA Synthesis and Processing by Vaccinia Virus
- The use of AMP-PNP in studies on Vaccinia virus has demonstrated its ability to inhibit the initiation of transcription while allowing the elongation of RNA initiated in its presence. This specific inhibitory effect of AMP-PNP on the Vaccinia virus transcription
Exploration of ATP Binding and Hydrolysis in Kinases
- Studies using AMP-PNP with the MAP kinase ERK2 revealed how it affects hydrogen/deuterium exchange, indicating conformational changes upon kinase activation. This suggests the involvement of AMP-PNP in revealing the dynamics of nucleotide binding and the role of ATP hydrolysis in kinase function (Lee, Hoofnagle, Resing, & Ahn, 2005).
Investigation of DNA Gyrase ATPase Domain in Mycobacterium tuberculosis
- Research on the DNA gyrase ATPase domain from Mycobacterium tuberculosis, in the presence of AMP-PNP, has provided insights into the mechanism of ATP hydrolysis and DNA strand passage. This is particularly significant for understanding the function of type II topoisomerases and their role in DNA topology regulation (Agrawal, Roué, Spitzfaden, Petrella, Aubry, Hann, Bax, & Mayer, 2013).
Future Directions
properties
IUPAC Name |
tetralithium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-(phosphonatoamino)phosphinate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N6O12P3.4Li/c11-8-5-9(13-2-12-8)16(3-14-5)10-7(18)6(17)4(27-10)1-26-31(24,25)28-30(22,23)15-29(19,20)21;;;;/h2-4,6-7,10,17-18H,1H2,(H,24,25)(H2,11,12,13)(H4,15,19,20,21,22,23);;;;/q;4*+1/p-4/t4-,6-,7-,10-;;;;/m1..../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBDJIGGLGUOPP-KWIZKVQNSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(NP(=O)([O-])[O-])[O-])O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(NP(=O)([O-])[O-])[O-])O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Li4N6O12P3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
AMP pnp | |
CAS RN |
72957-42-7 | |
Record name | 5'-Adenylic acid, monoanhydride with imidodiphosphoric acid, tetralithium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072957427 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5'-Adenylic acid, monoanhydride with imidodiphosphoric acid, tetralithium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.094 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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